Daf-FM

Übersicht

Beschreibung

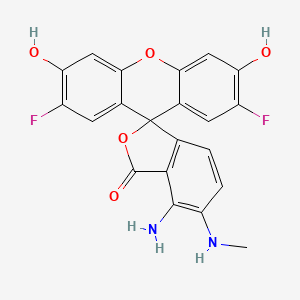

4-Amino-5-methylamino-2’,7’-difluorescein is a fluorescent dye primarily used for detecting and quantifying low concentrations of nitric oxide. This compound is essentially nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole . It is widely used in various scientific research applications due to its high sensitivity and photostability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-5-methylamino-2’,7’-difluorescein typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2’,7’-difluorofluorescein.

Reaction Conditions: The compound is synthesized through a series of chemical reactions, including nitration, reduction, and methylation.

Industrial Production Methods: In industrial settings, the production of 4-Amino-5-methylamino-2’,7’-difluorescein involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-5-methylamino-2’,7’-difluorescein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other fluorescent compounds.

Substitution: The amino groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various fluorescent derivatives that are used in different scientific applications .

Wissenschaftliche Forschungsanwendungen

Detection of Nitric Oxide in Cells

DAF-FM is primarily used to measure intracellular NO levels. It has been shown to penetrate cell membranes and become deacetylated by intracellular esterases, forming this compound that reacts with NO .

Case Study: Skeletal Muscle Fibers

- A study demonstrated that mature muscle fibers loaded with this compound exhibited increased fluorescence upon electrical stimulation, indicating enhanced NO production during muscle contraction . The fluorescence intensity was quantitatively analyzed to assess the kinetics of NO release.

Pharmacological Research

This compound is also employed in pharmacological studies to evaluate the effects of drugs on NO production. For instance, researchers have utilized this compound to explore how certain compounds can enhance or inhibit NO synthesis in endothelial cells .

Case Study: Endothelial Dysfunction

- In a study assessing glucose-impaired NO production in human endothelial cells, this compound was instrumental in demonstrating that certain treatments could restore normal NO levels, highlighting its potential therapeutic implications .

Ecotoxicology Studies

In ecotoxicology, this compound is used to investigate the effects of environmental toxins on NO production in aquatic organisms like zebrafish (Danio rerio). This research helps elucidate the biochemical pathways affected by pollutants.

Data Table: Effects of Toxic Compounds on NO Production in Zebrafish

| Toxic Compound | Concentration | Basal NO Production (nM) | Observations |

|---|---|---|---|

| Pyriproxyfen | 10 µM | 19.55 ± 2.19 | Increased RS generation |

| Cadmium | 5 µM | 15.30 ± 1.85 | Decreased mitochondrial function |

Advantages Over Other Probes

This compound offers several advantages compared to other fluorescent probes for NO detection:

- Photostability : this compound is more photostable than its predecessor, DAF-2, making it suitable for prolonged imaging sessions .

- pH Independence : The fluorescence response of this compound is less affected by pH changes above pH 5.5, which is critical in physiological studies where pH may fluctuate .

Quantitative Analysis and Calibration

Recent studies have focused on calibrating the fluorescence response of this compound to accurately quantify NO concentrations. Mathematical modeling combined with experimental data has been employed to establish relationships between probe concentration and fluorescence intensity.

Data Table: Calibration Data for this compound

| This compound Concentration (µM) | Max Fluorescence Intensity (AU) |

|---|---|

| 1 | 0.05 |

| 5 | 0.15 |

| 10 | 0.30 |

Wirkmechanismus

The mechanism of action of 4-Amino-5-methylamino-2’,7’-difluorescein involves its reaction with nitric oxide to form a fluorescent benzotriazole. This reaction is highly specific and sensitive, allowing for the accurate detection and quantification of nitric oxide. The molecular targets and pathways involved include the interaction of the compound with nitric oxide synthase enzymes and the subsequent formation of the fluorescent product .

Vergleich Mit ähnlichen Verbindungen

4-Amino-2’,7’-difluorofluorescein: A precursor in the synthesis of 4-Amino-5-methylamino-2’,7’-difluorescein.

5-Amino-2’,7’-difluorofluorescein: Another fluorescent dye with similar properties.

6-Amino-2’,7’-difluorofluorescein: A related compound used in similar applications.

Uniqueness: 4-Amino-5-methylamino-2’,7’-difluorescein is unique due to its high sensitivity and photostability, making it a preferred choice for detecting low concentrations of nitric oxide in various research applications .

Biologische Aktivität

DAF-FM (Diacetate) is a fluorescent probe widely utilized for the detection of intracellular nitric oxide (NO). Its unique properties make it an essential tool in various biological and biomedical research applications. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates by entering cells and being hydrolyzed by cytosolic esterases to form this compound, which is cell-impermeant. Once inside the cell, this compound reacts with NO and its derivatives, such as nitric anhydride (N₂O₃), leading to the formation of highly fluorescent triazolofluoresceins (DAF-Ts). This reaction is rapid and irreversible under aerobic conditions, making this compound a reliable indicator for NO detection in live cells and tissues .

Properties of this compound

- Cell Permeability : this compound is cell-permeable, allowing for effective intracellular staining.

- Stability : It remains stable across a pH range of 5.5 to 12 and demonstrates photostability, making it suitable for fluorescence microscopy .

- Sensitivity : Compared to its predecessor DAF-2, this compound exhibits improved sensitivity to NO and is less prone to photobleaching .

Applications in Research

This compound has been employed in various studies to elucidate the role of NO in different biological contexts:

1. Detection of Nitric Oxide in Zebrafish Embryos

A study demonstrated the use of this compound for live staining zebrafish embryos, revealing that NO signals were predominantly located in areas of ongoing bone formation. The fluorescent signals were observed in both mineralized and non-mineralized bone matrices, indicating the involvement of NO in osteoblast function. Importantly, inhibition of NO production resulted in the absence of both bones and this compound staining, underscoring the significance of NO in skeletal development .

2. Quantitative Monitoring in Endothelial Cells

This compound has been used to quantitatively monitor agonist-induced NO synthesis in human umbilical vein endothelial cells (HUVECs). This application allows researchers to assess endothelial function and the impact of various stimuli on NO production, which is crucial for vascular health .

Data Table: Summary of Key Findings Using this compound

Case Study 1: Role in Osteoblast Function

In a detailed investigation involving zebrafish embryos stained with this compound, researchers found that the fluorescent signals were localized primarily in the extracellular matrix surrounding developing bones. The findings suggest that while osteoblasts are responsible for bone formation, the signaling role of NO may be more pronounced at the matrix level rather than within the osteoblasts themselves .

Case Study 2: Vascular Studies

In vascular biology, this compound has been instrumental in studying endothelial nitric oxide synthase (eNOS) activity. Research indicated that eNOS localization significantly influences S-nitrosylation processes critical for maintaining endothelial barrier integrity. The use of this compound allowed for precise measurements of NO levels during these interactions .

Eigenschaften

IUPAC Name |

7-amino-2',7'-difluoro-3',6'-dihydroxy-6-(methylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O5/c1-25-13-3-2-8-18(19(13)24)20(28)30-21(8)9-4-11(22)14(26)6-16(9)29-17-7-15(27)12(23)5-10(17)21/h2-7,25-27H,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJCILWNOLHJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439837 | |

| Record name | DAF-FM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254109-20-1 | |

| Record name | DAF-FM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 254109-20-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.